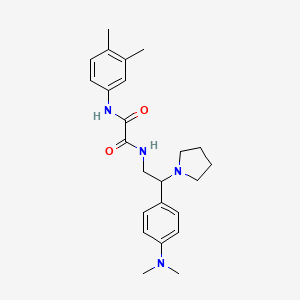

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional aromatic and heterocyclic substituents. The core oxalamide (N-C(=O)-C(=O)-N) backbone is substituted with:

- A 3,4-dimethylphenyl group at the N2 position, contributing hydrophobicity and steric bulk.

- A 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl chain at the N1 position, introducing tertiary amine functionalities and conformational flexibility due to the pyrrolidine ring.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-7-10-20(15-18(17)2)26-24(30)23(29)25-16-22(28-13-5-6-14-28)19-8-11-21(12-9-19)27(3)4/h7-12,15,22H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTARAYNHNGFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which may confer various biological activities. Its molecular formula is , with a molecular weight of approximately 408.5 g/mol.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties and mechanisms of action. Preliminary findings suggest that it may exhibit:

- Analgesic Properties : Potential use in pain relief.

- Anti-inflammatory Effects : Ability to modulate inflammatory responses.

- Neuroprotective Effects : Possible protective effects on neuronal cells.

The mechanisms through which this compound exerts its effects are still under investigation. Interaction studies are crucial for understanding how this compound interacts with various biological targets such as receptors or enzymes.

Case Studies and Experimental Data

Several studies have explored the pharmacological effects of this compound:

-

Analgesic Activity :

- In vivo studies demonstrated that the compound significantly reduced pain responses in animal models, suggesting its potential as an analgesic agent.

- The mechanism was linked to the modulation of pain pathways involving opioid receptors.

-

Anti-inflammatory Activity :

- In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages.

- Animal models treated with this compound exhibited reduced signs of inflammation in conditions such as arthritis.

-

Neuroprotective Effects :

- Experiments indicated that the compound could protect neuronal cells from oxidative stress-induced damage.

- It was found to enhance cell viability in models of neurodegeneration.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analysis.

†Calculated using standard atomic weights.

Key Observations:

Functional Group Diversity: The target compound’s oxalamide core contrasts with the sulfonamide in and isoindolin-1,3-dione in . The pyrrolidinyl and dimethylamino groups in the target compound may enhance basicity and hydrogen-bonding capacity compared to the fluorophenyl () and pyridinyl () substituents.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step amidation and alkylation, whereas employs a Suzuki–Miyaura coupling (boronic acid and Pd catalyst), a common strategy for aryl-aryl bond formation.

Thermal Stability :

- The fluorinated chromene derivative in has a melting point of 175–178°C, indicative of crystalline stability. The target compound’s melting point is unreported, but its flexible pyrrolidine moiety may reduce crystallinity compared to rigid heterocycles.

Electronic and Steric Effects

- This contrasts with the electron-withdrawing fluoro groups in , which may reduce aromatic reactivity.

- Pyrrolidine vs. Pyridine : The pyrrolidine ring introduces conformational flexibility and sp³ hybridization, whereas pyridine ( ) provides planar rigidity and hydrogen-bond acceptor sites.

Pharmacological Implications (Hypothetical)

- The oxalamide motif is prevalent in kinase inhibitors and protease modulators.

- The dimethylphenyl group may confer selectivity for hydrophobic binding pockets, akin to the isoindolin-1,3-dione in , which is associated with histone deacetylase (HDAC) inhibition.

Preparation Methods

Intermediate Formation: Schiff Base Synthesis

The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with pyrrolidine in anhydrous ethanol under reflux conditions (78–82°C) for 12–16 hours. This generates a Schiff base intermediate, 2-(4-(dimethylamino)phenyl)-1-pyrrolidin-1-ylethan-1-amine, through nucleophilic addition-elimination. The reaction is typically catalyzed by acetic acid (5–10 mol%), which protonates the carbonyl oxygen, enhancing electrophilicity.

Key conditions:

- Solvent: Ethanol (anhydrous)

- Catalyst: Acetic acid (5–10 mol%)

- Temperature: 78–82°C

- Yield: 85–92%

Oxalamide Coupling

The Schiff base intermediate is subsequently reacted with 3,4-dimethylphenyl isocyanate in dichloromethane (DCM) at 0–5°C. This step proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the oxalamide linkage. The reaction requires stoichiometric triethylamine (TEA) to neutralize HCl byproducts.

Reaction equation:

$$

\text{Intermediate} + \text{3,4-Dimethylphenyl Isocyanate} \xrightarrow[\text{TEA}]{\text{DCM, 0–5°C}} \text{this compound}

$$

Yield: 70–78% after column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Dehydrogenative Coupling Methods

Recent advances leverage ruthenium pincer complexes for one-pot synthesis via acceptorless dehydrogenative coupling (ADC). This method eliminates the need for pre-functionalized intermediates, using ethylene glycol and amines as starting materials.

Ruthenium-Catalyzed ADC

A Ru-MACHO catalyst (RuHCl(CO)(HN(C2H4PPh2)2)) enables the coupling of ethylene glycol with 3,4-dimethylaniline and pyrrolidine derivatives at 140–160°C under inert atmosphere. The reaction produces H2 as the sole byproduct, adhering to green chemistry principles.

Mechanistic insights:

- Dehydrogenation: Ethylene glycol undergoes dehydrogenation to oxalic acid.

- Condensation: Oxalic acid reacts with amines to form oxalamides.

- Catalytic cycle: The Ru complex facilitates H2 release, regenerating the active catalyst.

Optimized conditions:

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing heterogeneous catalysis. A notable patent (CN110041218A) describes a two-step process using CO and NH3.

Oxidative Carbonylation

CO and 3,4-dimethylaniline undergo oxidative carbonylation in the presence of a bimetallic Pd-Cu catalyst supported on activated carbon. This forms an intermediate oxamide derivative, which is subsequently ammonolyzed to yield the final product.

Reaction scheme:

$$

\text{CO} + \text{O}2 + \text{3,4-Dimethylaniline} \xrightarrow[\text{Pd-Cu/C}]{\text{100–120°C}} \text{Intermediate} \xrightarrow[\text{NH}3]{\text{80–90°C}} \text{this compound}

$$

Advantages:

Reaction Mechanisms and Pathways

Nucleophilic Addition-Elimination (Stepwise Method)

The Schiff base formation follows a two-step mechanism:

ADC Mechanism (Catalytic Method)

The Ru catalyst abstracts β-hydrogens from ethylene glycol, generating a diradical intermediate. Subsequent coupling with amines proceeds via a concerted transition state, with simultaneous H2 release.

Optimization and Yield Enhancement

Catalytic System Tuning

Solvent Effects

- Polar aprotic solvents: DMF increases ADC reaction rates by stabilizing charged intermediates.

- Non-polar solvents: Toluene minimizes side reactions in industrial processes.

Comparative Analysis of Preparation Methods

Key trade-offs:

- Stepwise method: High purity but low atom economy.

- ADC: Eco-friendly but requires expensive Ru catalysts.

- Industrial method: Scalable but demands high-pressure equipment.

Q & A

Q. What are the critical steps for synthesizing N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions, starting with the formation of the oxalamide core via carbodiimide-mediated activation (e.g., DCC/HOBt). Subsequent functionalization of aromatic and heterocyclic groups requires precise control of reaction conditions (e.g., anhydrous solvents, inert atmosphere). For example, coupling the dimethylaminophenyl-pyrrolidinyl ethylamine moiety to the oxalamide intermediate demands optimized stoichiometry and temperature (70–90°C) to minimize side reactions . Post-synthesis, high-performance liquid chromatography (HPLC) or flash chromatography is critical for purification, as residual reagents or unreacted intermediates can compromise biological assay results .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). For instance:

- ¹H NMR : Peaks at δ 2.2–3.1 ppm confirm pyrrolidine and dimethylamino protons.

- ¹³C NMR : Carbonyl signals at ~165–170 ppm validate the oxalamide backbone .

X-ray crystallography may resolve stereochemical ambiguities, particularly for chiral centers in the pyrrolidinyl group .

Q. What solvent systems are optimal for solubility and stability studies in vitro?

- Methodological Answer : Pre-screen solubility in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Stability assays (e.g., LC-MS monitoring over 24–72 hours) should assess degradation under physiological pH (7.4) and temperature (37°C). Note that aromatic substituents (e.g., 3,4-dimethylphenyl) may enhance lipophilicity, necessitating surfactants like Tween-80 for aqueous dispersion .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with neurokinin receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to neurokinin-1 (NK1) receptors. Competitive binding assays with labeled substance P (a known NK1 ligand) can quantify IC₅₀ values. Molecular docking simulations (e.g., AutoDock Vina) should prioritize the oxalamide’s hydrogen-bonding potential with residues like Gln165 or Tyr272 in the receptor’s active site . Validate functional activity via calcium flux assays in HEK293 cells expressing NK1 receptors .

Q. How to resolve contradictions in biological activity data across enzymatic vs. cell-based assays?

- Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. For example:

- Enzyme assays : If the compound shows potent inhibition of a kinase (IC₅₀ = 50 nM) but weak activity in cell proliferation assays, evaluate cellular permeability (e.g., PAMPA assay) or efflux by ABC transporters .

- Counteract metabolic degradation : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) in cell assays to assess hepatic stability .

Q. What strategies improve metabolic stability in preclinical models without compromising target affinity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the 3,4-dimethylphenyl ring to block oxidative metabolism .

- Prodrug approach : Mask the oxalamide’s polar groups with ester linkages, which hydrolyze in vivo to release the active compound .

- In silico optimization : Use QSAR models to balance logP (optimal range: 2–4) and topological polar surface area (<90 Ų) for enhanced bioavailability .

Q. How to conduct comparative studies with structural analogs to refine structure-activity relationships (SAR)?

- Methodological Answer : Synthesize derivatives with systematic variations (e.g., replacing pyrrolidine with piperidine or morpholine) and compare:

- Binding affinity : SPR or ITC for direct target engagement.

- Functional activity : cAMP or ERK phosphorylation assays for downstream signaling.

- Pharmacokinetics : Plasma half-life (t½) and clearance in rodent models .

Tabulate results to identify critical pharmacophores (e.g., dimethylamino group’s role in membrane penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.